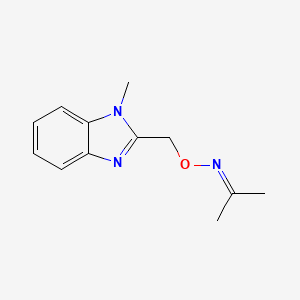
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is a chemical compound that belongs to the class of oximes It is characterized by the presence of a benzimidazole ring attached to an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime typically involves the reaction of 2-propanone (acetone) with ((1-methylbenzimidazol-2-yl)methyl)amine in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
2-Propanone+((1-methylbenzimidazol-2-yl)methyl)amine+Hydroxylamine Hydrochloride→2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime+Water+Hydrochloric Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or alkylating agents are employed.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl-2-propanone: A compound with a similar structure but with a phenyl group instead of a benzimidazole ring.
Acetone oxime: A simpler oxime compound without the benzimidazole ring.
Uniqueness
2-Propanone, ((1-methylbenzimidazol-2-yl)methyl)oxime is unique due to the presence of both the oxime group and the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4760-36-5 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
N-[(1-methylbenzimidazol-2-yl)methoxy]propan-2-imine |
InChI |
InChI=1S/C12H15N3O/c1-9(2)14-16-8-12-13-10-6-4-5-7-11(10)15(12)3/h4-7H,8H2,1-3H3 |
Clé InChI |
QLDKVEGPGBKPKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOCC1=NC2=CC=CC=C2N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


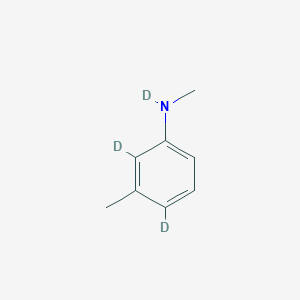
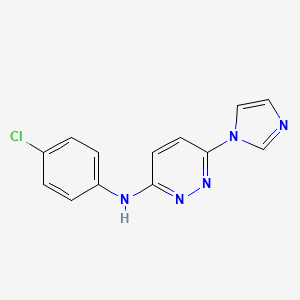
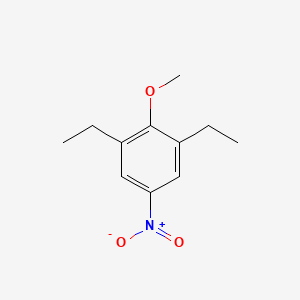
![4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid](/img/structure/B13823235.png)
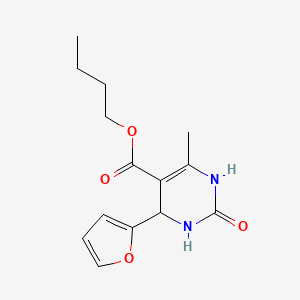
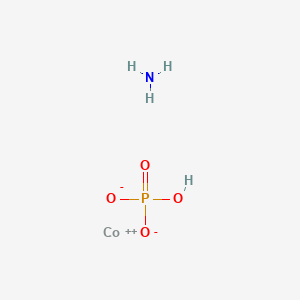
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
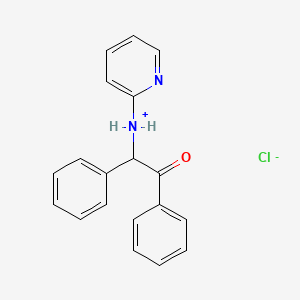
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
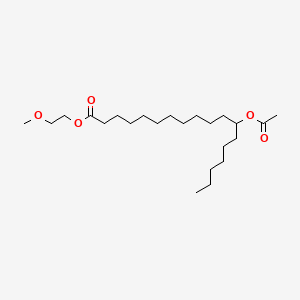
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
